![molecular formula C11H14N2O B2997420 4-Cyclobutoxy-6-cyclopropylpyrimidine CAS No. 2176124-45-9](/img/structure/B2997420.png)
4-Cyclobutoxy-6-cyclopropylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Scientific Research Applications
Antiviral Activities
Pyrimidine derivatives have shown significant antiviral activities against a range of viruses. For example, certain 6-hydroxypyrimidines substituted at positions 2 and 4 have demonstrated antiviral activity against herpes viruses and retroviruses, including HIV-1 and HIV-2, highlighting their potential in antiviral drug development (Holý et al., 2002). Another study on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines found marked inhibition of retrovirus replication, suggesting their use in treating viral infections (Hocková et al., 2003).
Synthesis and Chemical Properties
Research on the synthesis of pyrimidine derivatives offers insights into chemical reactions and properties that could be applicable to the synthesis of "4-Cyclobutoxy-6-cyclopropylpyrimidine." For instance, environmentally friendly multicomponent synthesis techniques have been developed for producing multifunctional pyrimidine derivatives, emphasizing green chemistry principles (Gupta et al., 2014). Additionally, the synthesis of new 6-hydroxypyrimidine-4(3Н)-one derivatives highlights the potential for creating biologically active substances based on pyrimidine structures (Kuvaeva et al., 2020).
Biological Evaluations
Biological evaluations of pyrimidine derivatives have revealed a range of activities, including antimicrobial and antioxidant properties. For instance, a study on the synthesis, DFT calculations, and in vitro antioxidant activity of 4-hydroxyphenyl substituted thiopyrimidine derivatives showcased their potential in developing antioxidant agents (Akbas et al., 2018). These findings suggest that pyrimidine derivatives, by extension, could be explored for their biological activities, contributing to pharmaceutical and chemical research.
Mechanism of Action
The mechanism of action of a pyrimidine derivative would depend on its specific structure and the biological system in which it’s active. Some pyrimidines are known to have anti-inflammatory effects , but without more information, it’s difficult to predict the mechanism of action of “4-Cyclobutoxy-6-cyclopropylpyrimidine”.
properties
IUPAC Name |
4-cyclobutyloxy-6-cyclopropylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-9(3-1)14-11-6-10(8-4-5-8)12-7-13-11/h6-9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMJJYNLJPWHCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC=NC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclobutoxy-6-cyclopropylpyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.